![molecular formula C17H32N2O5 B14278336 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea CAS No. 159390-24-6](/img/structure/B14278336.png)
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is a complex organic compound characterized by its unique structure, which includes tert-butyl and dioxolane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with 1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like THF and toluene are commonly used in industrial settings due to their effectiveness in dissolving reactants and facilitating the reaction .
化学反应分析
Types of Reactions
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isourea group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea involves its interaction with specific molecular targets. The isourea group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, affecting their activity. The dioxolane groups may also play a role in stabilizing the compound and enhancing its reactivity .
相似化合物的比较
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
Musk ketone: A fragrance compound with a similar tert-butyl structure.
Uniqueness
2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea is unique due to its combination of tert-butyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective .
属性
CAS 编号 |
159390-24-6 |
|---|---|
分子式 |
C17H32N2O5 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
tert-butyl N,N'-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]carbamimidate |
InChI |
InChI=1S/C17H32N2O5/c1-15(2,3)24-14(18-8-12-10-20-16(4,5)22-12)19-9-13-11-21-17(6,7)23-13/h12-13H,8-11H2,1-7H3,(H,18,19) |
InChI 键 |
OFGWHCHLPGFCKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CNC(=NCC2COC(O2)(C)C)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


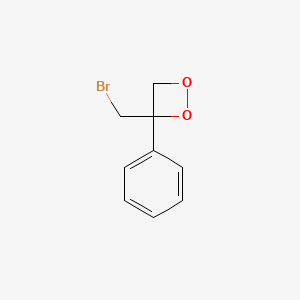
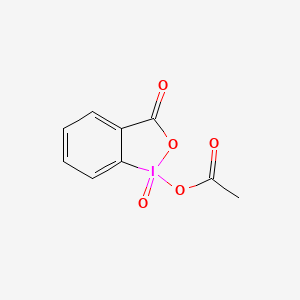
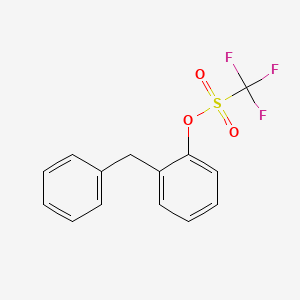

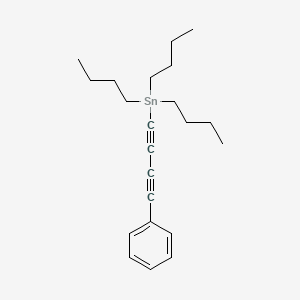
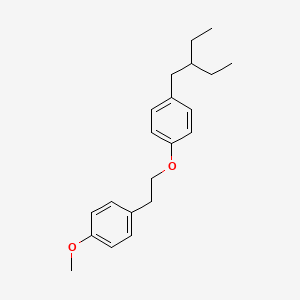
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
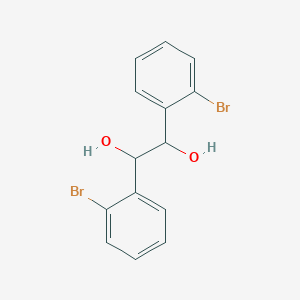
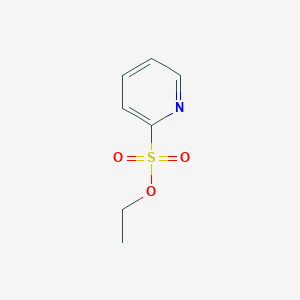
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
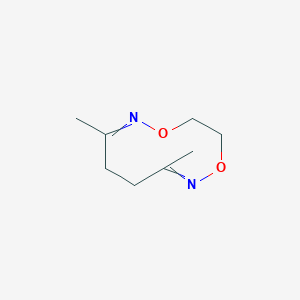

![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)

